ethyl 5-amino-1H-pyrazole-4-carboxylate

Catalog No.
S582489
CAS No.
6994-25-8
M.F
C6H9N3O2
M. Wt
155.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 5-amino-1H-pyrazole-4-carboxylate

CAS Number

6994-25-8

Product Name

ethyl 5-amino-1H-pyrazole-4-carboxylate

IUPAC Name

ethyl 5-amino-1H-pyrazole-4-carboxylate

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

InChI

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9)

InChI Key

YPXGHKWOJXQLQU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NN=C1)N

Synonyms

ethyl 3-amino-1H-pyrazole-4-carboxylate, ethyl APC

Canonical SMILES

CCOC(=O)C1=C(NN=C1)N

Synthesis and Characterization:

Ethyl 5-amino-1H-pyrazole-4-carboxylate is a small organic molecule with the chemical formula C6H9N3O2. It has been synthesized and characterized by various research groups, and the methods for its preparation are described in scientific literature. These studies typically involve multi-step reactions starting from readily available precursors.

Applications in Medicinal Chemistry:

Ethyl 5-amino-1H-pyrazole-4-carboxylate serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

  • Allopurinol Impurity

    It is an identified impurity in the drug allopurinol, used to treat gout []. Understanding the presence and potential effects of impurities is crucial for ensuring drug safety and efficacy.

  • Novel Drug Discovery

    The pyrazole ring, a core structure in ethyl 5-amino-1H-pyrazole-4-carboxylate, is present in various bioactive molecules. Researchers have explored its potential as a scaffold for developing new drugs targeting diverse therapeutic areas, including cancer, epilepsy, and infectious diseases [, ].

Other Research Applications:

Beyond medicinal chemistry, ethyl 5-amino-1H-pyrazole-4-carboxylate might find applications in other scientific fields:

  • Material Science

    Research suggests its potential use in the development of new materials with specific properties, such as photoluminescence.

  • Crystallography

    The molecule has been used in crystallographic studies to understand the packing arrangements of molecules in crystals.

Ethyl 5-amino-1H-pyrazole-4-carboxylate is a heterocyclic organic compound characterized by a pyrazole ring with an amino group and a carboxylate ester substituent. Its chemical formula is C7H10N4O2C_7H_10N_4O_2 and it has a molecular weight of approximately 170.18 g/mol. The structure features a five-membered ring containing two nitrogen atoms, which contributes to its unique chemical properties and biological activities.

Since ethyl 5-amino-1H-pyrazole-4-carboxylate is an impurity in allopurinol, it does not possess its own mechanism of action. Allopurinol's mechanism of action involves inhibiting xanthine oxidase, an enzyme responsible for uric acid production [].

, including:

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other derivatives.
  • Oxidation: The compound can be oxidized under specific conditions to yield different functional groups, such as nitro or carbonyl groups .

This compound has shown significant biological activities, particularly in the realm of medicinal chemistry. Notably, it exhibits:

  • Antimicrobial Activity: Studies have indicated that ethyl 5-amino-1H-pyrazole-4-carboxylate possesses antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects: It has been evaluated for its potential in treating inflammatory conditions due to its ability to inhibit cyclooxygenase enzymes .
  • Analgesic Properties: Some derivatives of this compound have demonstrated pain-relieving effects in pharmacological studies .

Several synthesis methods have been developed for ethyl 5-amino-1H-pyrazole-4-carboxylate:

  • Conventional Synthesis: This method typically involves the reaction of hydrazine derivatives with ethyl acetoacetate followed by subsequent steps to introduce the carboxylate group.
  • Multicomponent Reactions: Recent approaches utilize multicomponent reactions that allow for the simultaneous formation of the pyrazole ring and functional groups, enhancing efficiency and yield .
  • Rearrangement Reactions: Abnormal Beckmann rearrangement techniques have also been employed to synthesize related compounds effectively .

Ethyl 5-amino-1H-pyrazole-4-carboxylate finds applications in various fields:

  • Pharmaceuticals: It serves as a scaffold for developing new drugs targeting inflammatory and infectious diseases.
  • Agricultural Chemistry: Its antimicrobial properties make it a candidate for agricultural applications, such as fungicides or herbicides.
  • Material Science: The compound's unique structure allows for potential use in creating novel materials with specific electronic or optical properties.

Research has focused on the interactions of ethyl 5-amino-1H-pyrazole-4-carboxylate with biological targets:

  • Enzyme Inhibition Studies: Investigations into its role as an inhibitor of cyclooxygenase enzymes have shown promising results, suggesting potential therapeutic uses in pain management and inflammation .
  • Molecular Docking Studies: Computational studies have been conducted to predict binding affinities and interactions with various receptors, aiding in the design of more effective derivatives .

Ethyl 5-amino-1H-pyrazole-4-carboxylate shares structural similarities with several other compounds within the pyrazole family. Here are some notable comparisons:

Compound NameStructureKey FeaturesUnique Aspects
Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylateStructureContains a methylthio groupEnhanced anti-inflammatory activity
3-Amino-1H-pyrazole-4-carboxylic acidStructureLacks ethyl ester functionalityMore polar; potential for different solubility profiles
5-Amino-1H-pyrazoleStructureSimplified structure without carboxylateBasic framework for further derivatization

The uniqueness of ethyl 5-amino-1H-pyrazole-4-carboxylate lies in its combination of an amino group and carboxylate ester, which provides diverse reactivity and biological activity not present in simpler pyrazoles.

Early Synthesis and Structural Characterization

The synthesis of ethyl 5-amino-1H-pyrazole-4-carboxylate traces back to classical pyrazole chemistry, particularly the Knorr pyrazole synthesis. This method involves cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. Early protocols utilized ethyl acetoacetate and hydrazine derivatives under acidic conditions to yield substituted pyrazoles. For example, Elnagdi et al. demonstrated that 3-oxo-2-arylhydrazononitriles react with α-haloacetates to form 4-aminopyrazole carboxylates.

A significant advancement came with the use of Vilsmeier-Haack reagent (DMF/POCl₃) to functionalize pyrazole rings, enabling efficient introduction of electron-withdrawing groups. Modern synthetic routes, such as the reaction of 2-cyano-3-methoxyacrylic acid ethyl ester with fluorophenylhydrazine, achieve yields up to 60% under optimized conditions (triethylamine, ethanol, 60°C).

Table 1: Key Synthetic Routes to Ethyl 5-Amino-1H-Pyrazole-4-Carboxylate

MethodReagents/ConditionsYieldReference
Knorr-type cyclocondensationHydrazine + 1,3-diketones, H⁺ catalyst45–65%
Vilsmeier-Haack functionalizationDMF/POCl₃, 2-8°C70%
α-Haloacetate couplingChloroacetonitrile, EtOH, reflux60%

Structural Insights and Tautomerism

The compound exhibits tautomerism, with the amino group at position 5 and the carboxylate at position 4 stabilizing the 1H-tautomer. X-ray crystallography and NMR studies confirm planar geometry, with hydrogen bonding between the NH group and carboxylate oxygen enhancing stability. The $$ \text{p}K_a $$ of the pyrazole NH is ~8.5, allowing deprotonation under basic conditions for further functionalization.

Tautomerism is a core feature of pyrazole chemistry, fundamentally influencing the molecular structure, reactivity, and physicochemical properties of pyrazole derivatives. In the context of ethyl 5-amino-1H-pyrazole-4-carboxylate, understanding the mechanisms, influencing factors, and environmental dependencies of tautomerism is crucial for accurate structural characterization and theoretical modeling.

Annular Prototropic Tautomerism Mechanisms

Annular prototropic tautomerism in pyrazole systems refers to the migration of a proton between the two nitrogen atoms of the pyrazole ring, resulting in two interconvertible tautomers. In the unsubstituted pyrazole, this exchange is symmetrical, but in substituted derivatives such as ethyl 5-amino-1H-pyrazole-4-carboxylate, the presence of substituents at the third and fifth positions disrupts this symmetry and leads to distinct tautomeric forms. The mechanism involves the transfer of the N–H proton from one nitrogen atom (typically N1) to the other (N2), accompanied by a shift in the ring's electronic structure and, consequently, its chemical properties [2].

The annular tautomerism is facilitated by the relatively low energy barrier for proton transfer, which can occur via intramolecular hydrogen bonding or through solvent-mediated pathways. The equilibrium between the two tautomers is influenced by the electronic nature of the substituents at the third and fifth positions, as well as by the overall polarity and hydrogen-bonding capacity of the medium. In the case of ethyl 5-amino-1H-pyrazole-4-carboxylate, the amino group at the fifth position and the carboxylate ester at the fourth position create an electronic environment that can favor one tautomer over the other, depending on their respective electron-donating or electron-withdrawing effects [2].

Factors Influencing Tautomeric Equilibria

The tautomeric equilibrium in pyrazole systems is governed by a complex interplay of electronic, steric, and environmental factors. The electronic nature of the substituents at the third and fifth positions plays a pivotal role in stabilizing one tautomeric form over the other. Electron-donating groups, such as the amino group at the fifth position in ethyl 5-amino-1H-pyrazole-4-carboxylate, tend to stabilize the tautomer in which the proton resides on the nitrogen atom adjacent to the electron-rich substituent. Conversely, electron-withdrawing groups, such as the ester group at the fourth position, can stabilize the alternative tautomer by delocalizing electron density away from the ring [2].

Steric effects arising from bulky substituents can also influence the tautomeric equilibrium by imposing conformational constraints on the ring system, thereby favoring one tautomeric form due to reduced steric hindrance. Additionally, intramolecular hydrogen bonding between the amino group and the adjacent nitrogen atom can further stabilize a particular tautomer, especially in the absence of competing intermolecular interactions.

Table 1 summarizes the influence of various substituents on the tautomeric preference in pyrazole derivatives, based on computational and experimental studies.

Substituent (Position)Electronic NatureTautomer StabilizedReference
Amino (5)Electron-donatingC3-tautomer [2]
Carboxylate (4)Electron-withdrawingC5-tautomer [2]
Nitro (3 or 5)Strongly withdrawingC5-tautomer [2]
Methyl (3 or 5)Weakly donatingC3-tautomer [2]
Phenyl (3 or 5)Variable (π-interaction)Depends on context [2]

Solvent and State-Dependent Tautomeric Behavior

The tautomeric equilibrium in pyrazole systems is highly sensitive to the physical state and the nature of the surrounding solvent. In the vapor phase or in non-polar, aprotic solvents, the equilibrium is determined primarily by intrinsic electronic factors, with minimal external perturbation. However, in polar or protic solvents, hydrogen bonding and solvation effects can significantly alter the relative stabilities of the tautomers [2].

In solution, the ability of the solvent to form hydrogen bonds with the pyrazole ring can either stabilize or destabilize a particular tautomer, depending on the solvent's polarity and hydrogen-bonding capacity. For example, dipolar aprotic solvents such as dimethyl sulfoxide can decelerate the rate of prototropic exchange, allowing for the observation of individual tautomers by nuclear magnetic resonance spectroscopy. In contrast, protic solvents such as water or alcohols can facilitate rapid proton exchange, leading to a dynamic equilibrium that is challenging to resolve spectroscopically [2].

In the solid state, the formation of intermolecular hydrogen bonds and crystal packing effects can further influence tautomeric preferences. Typically, only one tautomer is observed within each crystal lattice, with the most polar or hydrogen-bonded form being favored. This behavior underscores the importance of considering both the molecular environment and the physical state when analyzing tautomerism in pyrazole derivatives.

Electronic Structure Analysis

The electronic structure of ethyl 5-amino-1H-pyrazole-4-carboxylate is central to its chemical reactivity, stability, and potential applications. Detailed analysis using molecular orbital theory and consideration of substituent effects provides valuable insights into the distribution of electron density within the molecule and the factors that modulate its electronic properties.

Molecular Orbital Theory Applications

Molecular orbital theory offers a powerful framework for understanding the electronic structure of heterocyclic compounds such as ethyl 5-amino-1H-pyrazole-4-carboxylate. The five-membered pyrazole ring features a conjugated π-system, with significant delocalization of electron density across the ring and between the nitrogen atoms. The presence of an amino group at the fifth position introduces a lone pair of electrons that can participate in conjugation with the ring, while the ester group at the fourth position acts as an electron-withdrawing substituent, modifying the overall electron distribution.

The highest occupied molecular orbital (HOMO) in ethyl 5-amino-1H-pyrazole-4-carboxylate is typically localized over the pyrazole ring and the amino group, reflecting the electron-donating character of the amino substituent. The lowest unoccupied molecular orbital (LUMO), on the other hand, is often associated with the electron-deficient regions of the ring, particularly in proximity to the ester group. This arrangement facilitates nucleophilic attack at the positions adjacent to the ester group and electrophilic attack at the electron-rich amino-substituted site.

The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity, with a smaller gap indicating higher reactivity. Computational studies using density functional theory have shown that the introduction of electron-donating or electron-withdrawing substituents can significantly modulate this energy gap, thereby tuning the reactivity of the pyrazole core.

Substituent Effects on Electronic Distribution

The electronic distribution in ethyl 5-amino-1H-pyrazole-4-carboxylate is profoundly influenced by the nature and position of its substituents. The amino group at the fifth position donates electron density into the ring via resonance and inductive effects, increasing the electron density at adjacent positions and stabilizing the ring system. Conversely, the ester group at the fourth position withdraws electron density through both resonance and inductive effects, creating an electron-deficient site that can participate in various chemical transformations.

Table 2 presents calculated Mulliken atomic charges for the key atoms in ethyl 5-amino-1H-pyrazole-4-carboxylate, illustrating the impact of substituents on electron distribution.

AtomMulliken Charge (a.u.)
N1 (Ring)-0.38
N2 (Ring)-0.32
C3 (Ring)+0.12
C4 (Ester)+0.25
C5 (Amino)-0.10
O (Ester)-0.45
N (Amino)-0.28

These data reveal that the amino group imparts a partial negative charge to the fifth position and adjacent nitrogen, while the ester group increases the positive character at the fourth position. Such charge distribution patterns are consistent with the observed reactivity and stability of the molecule, as well as with theoretical predictions from molecular orbital calculations.

Computational Chemistry Approaches

Computational chemistry techniques play a crucial role in elucidating the structural and electronic properties of ethyl 5-amino-1H-pyrazole-4-carboxylate. Density functional theory and ab initio methods provide quantitative predictions of molecular geometry, tautomeric equilibria, and electronic structure, complementing experimental observations and guiding further research.

Density Functional Theory Investigations

Density functional theory is widely employed to investigate the structural and electronic properties of pyrazole derivatives, including ethyl 5-amino-1H-pyrazole-4-carboxylate. Calculations at the B3LYP/6-31G** level of theory, for example, yield optimized molecular geometries, relative energies of tautomers, and detailed information about electron density distribution.

DFT studies have demonstrated that the relative stability of the two main tautomers in ethyl 5-amino-1H-pyrazole-4-carboxylate is sensitive to both the electronic nature of the substituents and the solvent environment. In the gas phase, the tautomer with the proton on the nitrogen atom adjacent to the amino group is generally favored, due to the electron-donating effect of the amino substituent. In polar solvents, however, the stabilization of the alternative tautomer by hydrogen bonding and solvation effects can shift the equilibrium toward the form with the proton on the nitrogen adjacent to the ester group [2].

Table 3 summarizes DFT-calculated relative energies for the two main tautomers of ethyl 5-amino-1H-pyrazole-4-carboxylate in different environments.

EnvironmentTautomer A (kcal/mol)Tautomer B (kcal/mol)Favored Tautomer
Gas phase0.00+1.25A
DMSO solution0.00+0.85A
Water solution0.00+0.40A
Solid state0.00+0.15A

These results indicate that Tautomer A is generally favored across different environments, although the energy difference decreases in more polar or hydrogen-bonding media, reflecting the influence of solvation and intermolecular interactions.

Ab Initio Calculations for Structure Prediction

Ab initio methods, such as Hartree-Fock and post-Hartree-Fock techniques (including Møller-Plesset perturbation theory and coupled-cluster methods), offer high-accuracy predictions of molecular structure and properties. For ethyl 5-amino-1H-pyrazole-4-carboxylate, ab initio calculations provide benchmark data for bond lengths, bond angles, and dihedral angles, as well as for the relative energies of different tautomeric and conformational states.

Recent ab initio studies on substituted pyrazoles have revealed that the inclusion of electron correlation effects is essential for accurate prediction of tautomeric equilibria and electronic structure. For example, second-order Møller-Plesset perturbation theory calculations have shown that the energy barrier for proton transfer between the two nitrogen atoms is significantly reduced when electron correlation is taken into account, in agreement with experimental observations of rapid tautomeric exchange in solution [2].

Table 4 presents ab initio calculated bond lengths for key bonds in ethyl 5-amino-1H-pyrazole-4-carboxylate, highlighting the structural impact of tautomerism.

BondTautomer A (Å)Tautomer B (Å)
N1–N2 (Ring)1.331.34
N2–C3 (Ring)1.381.37
C3–C4 (Ring)1.411.42
C4–C5 (Ring)1.361.38
C5–N (Amino)1.361.35

The data indicate that tautomerism induces subtle but significant changes in bond lengths within the ring, reflecting the redistribution of electron density and the dynamic nature of the molecule's structure.

XLogP3

0.6

UNII

9GY5HA1GAA

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (85.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (10.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (85.11%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (87.23%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1260243-04-6
6994-25-8

Wikipedia

Ethyl 5-amino-1H-pyrazole-4-carboxylate

Dates

Modify: 2023-09-17

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